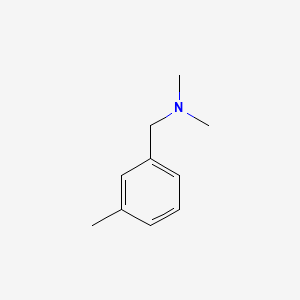
N,N,3-Trimethyl-benzenemethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,3-Trimethyl-benzenemethanamine is an organic compound with the molecular formula C10H15N. It is a derivative of benzenemethanamine, where the nitrogen atom is substituted with two methyl groups and the benzene ring is substituted with a methyl group at the meta position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N,3-Trimethyl-benzenemethanamine can be synthesized through several methods. One common method involves the alkylation of benzenemethanamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or ethanol under reflux conditions.
Another method involves the reductive amination of 3-methylbenzaldehyde with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride. This reaction is usually performed in a solvent like methanol or ethanol at room temperature.
Industrial Production Methods
In industrial settings, this compound is often produced through continuous flow processes. These processes involve the use of fixed-bed reactors where the reactants are passed over a catalyst bed at elevated temperatures and pressures. The catalysts used in these processes are typically metal oxides or zeolites, which facilitate the alkylation or reductive amination reactions.
Análisis De Reacciones Químicas
Types of Reactions
N,N,3-Trimethyl-benzenemethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N,N,3-trimethyl-benzenemethanone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to N,N,3-trimethyl-benzenemethanol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or alkoxides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N,N,3-trimethyl-benzenemethanone.
Reduction: N,N,3-trimethyl-benzenemethanol.
Substitution: Various substituted benzenemethanamines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N,N,3-Trimethyl-benzenemethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It is also used as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and receptor binding. It serves as a model compound for studying the interactions between small molecules and biological macromolecules.
Medicine: this compound is investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used as a catalyst in the production of polyurethane foams and epoxy resins. It is also used as an intermediate in the manufacture of dyes and pigments.
Mecanismo De Acción
The mechanism of action of N,N,3-Trimethyl-benzenemethanamine involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes or receptors, altering their activity. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. The compound can also interact with cell membrane receptors, modulating signal transduction pathways and affecting cellular responses.
Comparación Con Compuestos Similares
N,N,3-Trimethyl-benzenemethanamine can be compared with other similar compounds such as:
N,N-Dimethylbenzenemethanamine: This compound lacks the methyl group at the meta position of the benzene ring, making it less sterically hindered and potentially more reactive in certain reactions.
N,N,3-Trimethylbenzenamine: This compound has a similar structure but lacks the methylene bridge between the benzene ring and the nitrogen atom, affecting its reactivity and binding properties.
N,N-Dimethyl-3-methylaniline: This compound has a similar structure but with the nitrogen atom directly attached to the benzene ring, influencing its electronic properties and reactivity.
This compound is unique due to the presence of both the dimethylamino group and the methyl group at the meta position, which can influence its chemical behavior and interactions with other molecules.
Propiedades
Número CAS |
56927-89-0 |
|---|---|
Fórmula molecular |
C10H15N |
Peso molecular |
149.23 g/mol |
Nombre IUPAC |
N,N-dimethyl-1-(3-methylphenyl)methanamine |
InChI |
InChI=1S/C10H15N/c1-9-5-4-6-10(7-9)8-11(2)3/h4-7H,8H2,1-3H3 |
Clave InChI |
VCBUGWOFLYITCB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)CN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


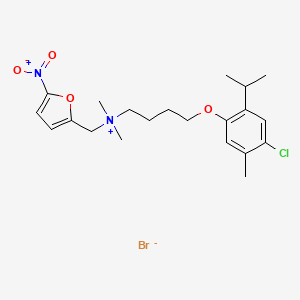
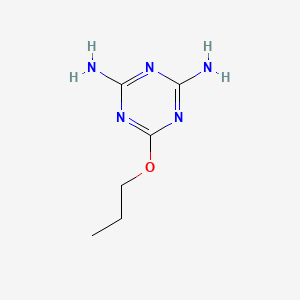


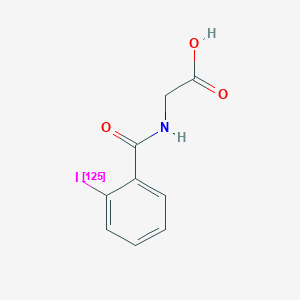
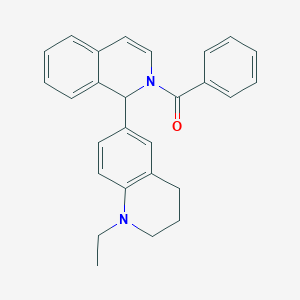
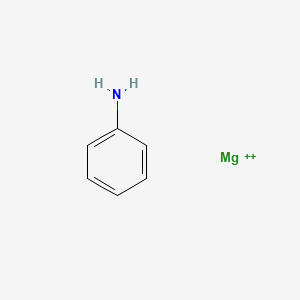
![Ethyl 2-[acetyl-(3-ethoxy-3-oxopropyl)amino]-4-methylpentanoate](/img/structure/B13751767.png)
![Dibenzo[b,e][1,4]dioxin-1-carbonitrile](/img/structure/B13751775.png)


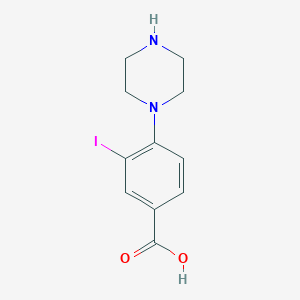

![Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B13751803.png)
